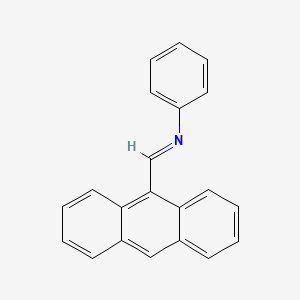

N-(9-Anthrylmethylene)aniline

Description

Significance of Anthracene-Based Schiff Bases in Contemporary Chemical Research

Anthracene-based Schiff bases represent a significant class of organic compounds in contemporary chemical research. Their importance stems from a combination of desirable chemical and physical properties. The anthracene (B1667546) unit imparts high stability, significant quantum yield, and potent photoluminescence, which are crucial for applications in materials science. nih.gov These characteristics make them well-suited for the development of chemosensors, as the imine group (-C=N-) provides a site for selective interaction with metal ions and other analytes. nih.gov

Schiff bases, in general, are highly valued in organic chemistry due to their straightforward synthesis, typically from inexpensive starting materials, and their stability in air. nih.gov The presence of the azomethine group is fundamental to their bioactivity, leading to extensive research into their potential pharmacological applications. nih.gov Furthermore, the imine group, with its lone pair of electrons on the nitrogen atom, confers excellent chelating abilities, making these compounds important ligands in coordination chemistry. chemrevlett.comnih.gov The formation of metal complexes with Schiff bases can enhance their inherent properties and lead to novel applications in catalysis, medicinal chemistry, and as functional materials. chemrevlett.comresearchgate.net Specifically, anthracene-based Schiff bases are investigated for their potential as antibacterial, antifungal, anticancer, and antioxidant agents. nih.govchemrevlett.com

Historical Context of N-(9-Anthrylmethylene)aniline in Organic Synthesis and Coordination Chemistry

The study of this compound is built upon well-established principles of organic synthesis. The formation of this Schiff base is a classic condensation reaction between 9-anthraldehyde (B167246) and aniline (B41778). The synthesis of 9-anthraldehyde itself has historical roots, with methods like the Vilsmeier-Haack reaction being applied to anthracene, a readily available polynuclear aromatic hydrocarbon. orgsyn.org This aldehyde serves as a crucial precursor, allowing for the introduction of the anthryl group into a wide array of molecules.

The synthesis of the Schiff base ligand is typically a straightforward, acid-catalyzed condensation performed in an alcoholic medium, leading to the formation of the characteristic yellow solid this compound. sciety.orgresearchgate.net

In coordination chemistry, the imine nitrogen of the Schiff base provides a key coordination site. chemrevlett.com The chelation of metal ions by Schiff base ligands has been a subject of study for decades, with research demonstrating that metal complexes often exhibit enhanced biological activity compared to the free ligands. chemrevlett.comnih.gov this compound and its derivatives serve as ligands for a variety of transition metals, forming complexes with diverse geometries and electronic properties. sciety.orgresearchgate.netrsc.org The study of these metal complexes is a significant area of research, exploring their structural, spectral, and potential therapeutic properties. sciety.orgmdpi.com

Scope of Academic Inquiry into this compound Derivatives

Academic research has expanded beyond the parent compound to a wide range of this compound derivatives. This inquiry is driven by the desire to modulate the compound's electronic, photophysical, and biological properties by introducing various substituents onto either the aniline or anthracene rings.

Research has demonstrated that the introduction of different functional groups can significantly alter the molecule's behavior. For example, studies on derivatives containing nitro groups have been conducted to understand their crystal packing and intramolecular interactions. nih.gov Other research focuses on synthesizing a series of derivatives with different heterocyclic moieties to enhance their coordination ability towards metals and to screen them for biological activities such as antioxidant and antibacterial properties. nih.gov

The scope of investigation includes:

Photophysical and Electrochemical Properties: Researchers systematically study how different substituents affect the absorption and emission spectra, as well as the redox properties of these molecules. researchgate.netsigmaaldrich.com This is crucial for their application in optoelectronics and sensor technology.

Metal Complex Formation: A significant area of research involves the synthesis and characterization of metal complexes with various this compound derivatives. sciety.orgresearchgate.net These studies explore the coordination behavior of the ligands and the properties of the resulting complexes, which have potential applications in catalysis and medicine. sciety.org

Biological Evaluation: Many studies focus on the biological potential of these derivatives and their metal complexes. This includes screening for antimicrobial, anticancer, and antioxidant activities, aiming to develop new therapeutic agents. sciety.orgresearchgate.net

Computational Studies: Density Functional Theory (DFT) and other computational methods are often employed to gain insights into the structural and electronic properties of these compounds, complementing experimental findings. nih.govresearchgate.net

This broad scope of inquiry highlights the versatility of the this compound scaffold in developing new functional molecules for a wide range of scientific applications.

Structure

3D Structure

Properties

CAS No. |

796-34-9 |

|---|---|

Molecular Formula |

C21H15N |

Molecular Weight |

281.3 g/mol |

IUPAC Name |

1-anthracen-9-yl-N-phenylmethanimine |

InChI |

InChI=1S/C21H15N/c1-2-10-18(11-3-1)22-15-21-19-12-6-4-8-16(19)14-17-9-5-7-13-20(17)21/h1-15H |

InChI Key |

OJJWOWZJUYHCPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |

Origin of Product |

United States |

Synthetic Methodologies for N 9 Anthrylmethylene Aniline and Its Derivatives

Conventional Synthetic Approaches

Traditional methods for synthesizing N-(9-Anthrylmethylene)aniline primarily rely on the direct condensation of 9-anthracenecarboxaldehyde with aniline (B41778). This approach is a classic example of Schiff base formation, a fundamental reaction in organic chemistry.

Condensation Reactions of 9-Anthracenecarboxaldehyde with Anilines

The cornerstone of synthesizing this compound is the acid-catalyzed condensation reaction between 9-anthracenecarboxaldehyde and aniline. sysrevpharm.org In this process, the lone pair of electrons on the nitrogen atom of aniline executes a nucleophilic attack on the carbonyl carbon of 9-anthracenecarboxaldehyde. This is followed by the transfer of a proton from the nitrogen to the oxygen atom, yielding a neutral amino alcohol, also known as a carbinolamine or hemiaminal. researchgate.netresearchgate.net

The reaction mechanism proceeds in two main stages. researchgate.net The first is the addition of the amine to the carbonyl compound to form the hemiaminal intermediate. researchgate.net The second stage is the elimination of a water molecule from the hemiaminal, a dehydration process that results in the formation of the C=N double bond characteristic of an imine, or more specifically in this case, an anil. researchgate.netresearchgate.net

A general representation of this reaction is as follows:

C₁₄H₉CHO + C₆H₅NH₂ ⇌ C₁₄H₉CH=NC₆H₅ + H₂O

(9-Anthracenecarboxaldehyde + Aniline ⇌ this compound + Water)

This equilibrium reaction is typically driven towards the product side by removing the water formed during the reaction. beilstein-journals.org

Optimization of Reaction Conditions and Reagents

The efficiency of this compound synthesis is highly dependent on the reaction conditions and the reagents employed. Several factors can be optimized to maximize the yield and purity of the final product.

Catalysts: The condensation reaction is often facilitated by the presence of a catalytic amount of a weak acid. A few drops of glacial acetic acid are commonly used to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and accelerating the nucleophilic attack by the amine. sysrevpharm.org It is crucial to use a weak acid, as a strong acid could protonate the amine, rendering it non-nucleophilic.

Solvents: The choice of solvent is critical. Ethanol (B145695) is a frequently used solvent as it can dissolve both the aldehyde and the amine. sysrevpharm.org In some cases, particularly when the amine has intramolecular hydrogen bonding, non-polar solvents such as benzene (B151609) or hexane (B92381) may be employed to disrupt these bonds and facilitate the reaction. sysrevpharm.org

Temperature and Reaction Time: The reaction is often carried out at elevated temperatures, typically under reflux, for several hours to ensure completion. sysrevpharm.org The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). sysrevpharm.org

Water Removal: As the reaction is reversible, the removal of water is a key strategy to drive the equilibrium towards the formation of the Schiff base. beilstein-journals.org This can be achieved by methods such as azeotropic distillation using a Dean-Stark apparatus.

The following table summarizes the typical reaction conditions for the synthesis of Schiff bases like this compound.

| Parameter | Condition | Rationale |

| Reactants | 9-Anthracenecarboxaldehyde, Aniline | Aldehyde and primary amine for Schiff base formation. |

| Catalyst | Glacial Acetic Acid (catalytic amount) | To increase the electrophilicity of the carbonyl carbon. sysrevpharm.org |

| Solvent | Ethanol | Good solubility for both reactants. sysrevpharm.org |

| Temperature | Reflux | To increase the reaction rate. sysrevpharm.org |

| Reaction Time | 3-4 hours | To ensure the reaction goes to completion. sysrevpharm.org |

| Work-up | Filtration and recrystallization | To isolate and purify the product. sysrevpharm.org |

Green Chemistry and Sustainable Synthesis Techniques

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to the exploration of alternative energy sources and solvent-free conditions for the preparation of this compound and its derivatives.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering several advantages over conventional heating methods. mdpi.com These include significantly reduced reaction times, higher yields, and often cleaner reactions with fewer byproducts. mdpi.com

The application of microwave irradiation has been shown to be highly effective in the synthesis of Schiff bases, with some studies reporting that it can provide the maximum yield. sysrevpharm.org The synthesis of related (anthracene-9-yl) methylamines has been successfully achieved using microwave irradiation, demonstrating the feasibility of this technique for reactions involving the anthracene (B1667546) core. nih.govsemanticscholar.org In a typical microwave-assisted synthesis, the reactants are mixed, sometimes with a small amount of a suitable solvent or on a solid support, and irradiated in a microwave oven for a short period. nih.gov

Environmentally Benign Synthetic Protocols

Beyond microwave assistance, other green synthetic protocols focus on minimizing or eliminating the use of hazardous solvents and catalysts. Solvent-free, or "neat," reaction conditions are a key aspect of this approach. semanticscholar.org In such a setup, the reactants are mixed together without a solvent and heated, often under microwave irradiation. This not only reduces waste but can also lead to higher reaction rates due to the high concentration of reactants.

The development of recyclable catalysts is another important avenue in green synthesis. While the synthesis of this compound itself often requires only a catalytic amount of a weak acid, for other related transformations, the use of solid-supported or recyclable catalysts can further enhance the environmental credentials of the process.

Synthesis of Functionalized this compound Derivatives

The versatile nature of the Schiff base condensation reaction allows for the synthesis of a wide array of functionalized this compound derivatives. By using substituted anilines or more complex amine-containing molecules, researchers can introduce various functional groups into the final product, tailoring its properties for specific applications.

For instance, a rhodamine-based derivative of this compound has been synthesized for use as a fluorescent sensor for mercury ions. nih.gov In this synthesis, 9-anthraldehyde (B167246) is coupled with an aminated rhodamine molecule through a Schiff base reaction. nih.gov

Other examples include the synthesis of Schiff bases from 9-anthracenecarboxaldehyde and various complex amines, such as those containing 4-aminoantipyrine (B1666024) and 2,6-diaminopyridine (B39239) moieties, which can then be used to form metal complexes with interesting fluorescence properties. sysrevpharm.org Derivatives have also been prepared by reacting 9-anthracenecarboxaldehyde with S-methyl-dithiocarbazate to create compounds that can functionalize quantum dots.

Furthermore, Schiff bases of [4-(anthracen-9-yl methylene) amino] -5-substituted-s-triazol-3-ylsulfanyl] -acetic acids have been synthesized by condensing 9-anthracenecarboxaldehyde with various (4-amino-5-substituted-s-triazol-3-ylthio) -acetic acids. mdpi.com These examples highlight the modularity of the Schiff base synthesis, allowing for the creation of a diverse library of functionalized this compound derivatives.

The table below provides examples of functionalized derivatives synthesized from 9-anthracenecarboxaldehyde.

| Amine Reactant | Resulting Derivative Class | Potential Application |

| Aminated Rhodamine | Rhodamine-Anthracene Schiff Base | Fluorescent sensor nih.gov |

| 4-Aminoantipyrine / 2,6-Diaminopyridine | Poly-Schiff Base Ligands | Metal complexes with fluorescent properties sysrevpharm.org |

| S-Methyl-dithiocarbazate | Dithiocarbazate Schiff Base | Functionalization of quantum dots |

| (4-Amino-5-substituted-s-triazol-3-ylthio)-acetic acids | s-Triazole Schiff Base Derivatives | Antitumor agents mdpi.com |

Strategies for Introducing Specific Substituents

The introduction of specific substituents onto the this compound framework is most commonly achieved by utilizing appropriately functionalized aniline starting materials. This approach allows for a high degree of control over the final structure of the molecule. The general synthetic route involves the condensation of 9-anthracenecarboxaldehyde with a substituted aniline in a suitable solvent, often with the use of a dehydrating agent or azeotropic removal of water to drive the reaction to completion.

A study on the synthesis of related bis(imino)anthracene derivatives highlights a versatile method that can be adapted for the synthesis of monosubstituted this compound derivatives. nih.gov In this method, various primary amines are reacted with an anthracene aldehyde to form the corresponding imines. The reaction conditions are generally mild, involving refluxing the reactants in a dry solvent such as dichloromethane (B109758) (DCM) in the presence of molecular sieves to remove the water formed during the reaction. nih.gov This strategy can be directly applied to the synthesis of a library of this compound derivatives with diverse substituents on the aniline ring.

For example, the reaction of 9-anthracenecarboxaldehyde with tryptamine, which contains an indole (B1671886) moiety, was achieved by refluxing the components in dry DCM over molecular sieves for 12 hours under a nitrogen atmosphere. nih.gov This resulted in the formation of the corresponding imine in an 80% yield after filtration and recrystallization from methanol. nih.gov This demonstrates the feasibility of introducing complex and functional groups onto the aniline nitrogen.

The choice of substituent on the aniline ring can significantly impact the electronic properties of the resulting imine. Electron-donating groups, such as methoxy (B1213986) or alkyl groups, can increase the electron density on the imine nitrogen, while electron-withdrawing groups, such as nitro or cyano groups, can decrease it. These modifications, in turn, influence the molecule's absorption and emission spectra, as well as its reactivity.

Table 1: Examples of Substituted Amines for the Synthesis of this compound Derivatives

| Aniline Derivative | Substituent | Potential Impact on Properties |

| Anisidine | Methoxy | Electron-donating, may enhance fluorescence |

| Nitroaniline | Nitro | Electron-withdrawing, may shift absorption to longer wavelengths |

| Aminobenzonitrile | Cyano | Electron-withdrawing, can influence electrochemical properties |

| Tryptamine | Indole | Introduces a bulky, heterocyclic group, potentially affecting steric interactions and binding properties. nih.gov |

| Propylmorpholine | Morpholino | Introduces a heterocyclic group that can improve solubility and act as a hydrogen bond acceptor. nih.gov |

Modular Synthesis Approaches for Complex Architectures

Modular synthesis provides an efficient and flexible strategy for the construction of complex molecules from readily available building blocks. In the context of this compound derivatives, a modular approach allows for the systematic variation of different components of the molecule to create a library of compounds with diverse functionalities. This is particularly useful for developing molecules with tailored properties for specific applications, such as molecular recognition and sensing.

An example of a modular synthesis approach is demonstrated in the preparation of N1-(anthracen-9-ylmethyl)triamines. nih.gov While the final products in this study are not imines, the initial synthetic steps involve the creation of an anthracene-containing building block that can be readily coupled with various polyamine chains. This same principle can be applied to the synthesis of complex this compound derivatives.

The core of the modular approach lies in the preparation of key intermediates that can be easily modified in subsequent steps. For instance, 9-anthracenecarboxaldehyde can be considered the primary building block. This can then be reacted with a variety of bifunctional anilines, where the second functional group can be used for further elaboration.

An example of such a bifunctional aniline would be p-aminobenzoic acid. The reaction of 9-anthracenecarboxaldehyde with p-aminobenzoic acid would yield an this compound derivative bearing a carboxylic acid group. This carboxylic acid can then serve as a handle for further reactions, such as esterification or amidation, to attach other molecular fragments.

Table 2: Modular Synthesis Strategy for Complex this compound Derivatives

| Module 1 (Aldehyde) | Module 2 (Aniline with Functional Group) | Linkage Reaction | Resulting Intermediate | Module 3 (Coupling Partner) | Final Complex Architecture |

| 9-Anthracenecarboxaldehyde | p-Aminophenol | Imine Formation | N-(9-Anthrylmethylene)-4-hydroxyaniline | Alkyl Halide | Ether-linked derivative |

| 9-Anthracenecarboxaldehyde | p-Aminobenzoic acid | Imine Formation | 4-((9-Anthrylmethylene)amino)benzoic acid | Amine | Amide-linked derivative |

| 9-Anthracenecarboxaldehyde | 4-Ethynylaniline | Imine Formation | N-(9-Anthrylmethylene)-4-ethynylaniline | Azide-functionalized molecule | Triazole-linked derivative (via Click Chemistry) |

This modular design allows for the rapid generation of a diverse range of complex molecules. By systematically changing each module, researchers can fine-tune the steric and electronic properties of the final compound to achieve desired functionalities.

Advanced Spectroscopic and Structural Characterization of N 9 Anthrylmethylene Aniline Compounds

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides invaluable insights into the bonding and functional groups present in a molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying characteristic functional groups within a molecule. In N-(9-Anthrylmethylene)aniline, the most prominent feature is the imine C=N stretching vibration. This bond typically exhibits a strong absorption band in the region of 1629-1646 cm⁻¹. The exact position of this band can be influenced by the electronic environment and conjugation within the molecule.

The aromatic C-H stretching vibrations of both the anthracene (B1667546) and aniline (B41778) rings are observed in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings give rise to several bands in the 1450-1600 cm⁻¹ range. The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ region. Furthermore, out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern of the rings.

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Imine (C=N) | Stretching | 1629 - 1646 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. For a molecule like this compound, Raman spectroscopy can provide detailed information about the carbon skeleton.

The anthracene moiety has a planar structure with D2h symmetry, resulting in 33 Raman-active modes. sns.it The most intense Raman band for anthracene is typically the totally symmetric (ag) in-plane mode involving strong C-C stretching motions, observed around 1431 cm⁻¹. sns.it Other significant Raman bands for anthracene derivatives include those corresponding to ring breathing modes. sns.it

The imine C=N stretching vibration, also observable in Raman spectra, often appears in a similar region to its IR absorption. nih.gov The study of Schiff bases, which contain the imine functional group, has shown that the C=N stretch is a prominent band. nih.govacs.orgacs.org The analysis of Raman spectra can be enhanced by techniques like Surface-Enhanced Raman Spectroscopy (SERS), which can provide insights into molecular interactions. capes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise three-dimensional structure of organic molecules in solution.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule. For this compound, the spectrum can be divided into distinct regions corresponding to the anthracene, aniline, and imine protons.

The protons of the anthracene core typically resonate in the aromatic region, between 7.0 and 9.0 ppm. mdpi.com The exact chemical shifts are influenced by the substitution at the 9-position. The imine proton (CH=N) is expected to appear as a singlet in the downfield region of the spectrum, often between 8.0 and 9.0 ppm, due to the deshielding effect of the double bond and the aromatic rings. researchgate.net The protons on the aniline ring will also appear in the aromatic region, typically between 6.5 and 8.0 ppm. researchgate.net The integration of the signals provides the ratio of the number of protons in each environment.

Table 2: Representative ¹H NMR Chemical Shifts for this compound and Related Structures

| Proton | Representative Chemical Shift (δ, ppm) |

| Anthracene Protons | 7.0 - 9.0 mdpi.com |

| Imine Proton (CH=N) | 8.0 - 9.0 researchgate.net |

| Aniline Protons | 6.5 - 8.0 researchgate.net |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The imine carbon (C=N) is a key diagnostic signal and is typically found in the downfield region, around 150-160 ppm. nih.gov

The carbon atoms of the anthracene ring system show a range of chemical shifts. cdnsciencepub.comacs.org The quaternary carbons at positions 9 and 10 are particularly deshielded. cdnsciencepub.com The carbons of the aniline ring also have characteristic chemical shifts, with the carbon attached to the nitrogen being the most deshielded among the aniline carbons. hmdb.caresearchgate.netchemicalbook.com

Table 3: Representative ¹³C NMR Chemical Shifts for this compound and Related Structures

| Carbon | Representative Chemical Shift (δ, ppm) |

| Imine Carbon (C=N) | 150 - 160 nih.gov |

| Anthracene Carbons | 120 - 140 cdnsciencepub.comacs.org |

| Aniline Carbons | 115 - 150 hmdb.caresearchgate.netchemicalbook.com |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound. nih.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity of protons within the anthracene and aniline ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of which proton is attached to which carbon, greatly simplifying the interpretation of both the ¹H and ¹³C spectra.

By combining the information from these 2D NMR experiments, a complete and unambiguous structural elucidation of this compound and its derivatives can be achieved. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a important tool for probing the electronic transitions within this compound and its metal complexes. The spectra of these compounds are characterized by absorption bands arising from π → π* and n → π* transitions. libretexts.org

The free Schiff base ligand typically exhibits high-intensity bands in the UV region, which are attributed to π → π* transitions within the aromatic rings of the anthracene and aniline moieties. A lower intensity band, corresponding to the n → π* transition of the lone pair of electrons on the azomethine nitrogen, is also observed. libretexts.org

Upon complexation with metal ions, significant changes in the UV-Vis spectra are often observed. The π → π* transitions may undergo a bathochromic (red) or hypsochromic (blue) shift, indicating the coordination of the ligand to the metal center. nih.gov For instance, in some documented metal complexes, the absorption peak attributed to the π → π* transition of the ligand is blue-shifted upon complexation. nih.gov The n → π* transition of the azomethine group is particularly sensitive to coordination. A shift in this band upon complexation provides strong evidence for the involvement of the azomethine nitrogen in bonding with the metal ion.

In some cases, new absorption bands may appear in the visible region of the spectrum upon complexation. These bands are often assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal ion, providing insights into the geometry and electronic structure of the resulting complex.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of coordination compounds, as it often allows for the detection of the intact molecular ion. mdpi.com In the ESI-MS spectra of this compound complexes, the molecular ion peak ([M]+) is typically observed, confirming the proposed stoichiometry of the complex. researchgate.net The isotopic distribution pattern of the molecular ion peak can also provide valuable information about the elemental composition of the complex, especially when metals with characteristic isotopic abundances are present.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for the separation and identification of volatile and thermally stable compounds. epa.gov While this compound itself may be amenable to GC-MS analysis, its metal complexes are often non-volatile and may require derivatization or alternative ionization techniques.

For the parent aniline and its derivatives, GC-MS analysis provides detailed information about their fragmentation patterns under electron ionization (EI). researchgate.net The fragmentation of aniline typically involves the loss of a hydrogen atom to form the [M-1]+ ion, followed by the elimination of hydrogen cyanide (HCN) to yield the phenyl cation. In substituted anilines, the fragmentation pathways can be more complex and are influenced by the nature and position of the substituents. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal information about bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice of this compound and its metal complexes. mdpi.com

X-ray diffraction studies on metal complexes of Schiff bases derived from 9-anthraldehyde (B167246) have revealed a variety of coordination geometries, including octahedral and square planar structures. researchgate.netresearchgate.net These studies have confirmed the coordination of the Schiff base ligand to the metal center through the azomethine nitrogen and, in some cases, other donor atoms present in the ligand. The crystal structure analysis also provides insights into the packing of the molecules in the crystal, which can be influenced by intermolecular forces such as hydrogen bonding and π-π stacking interactions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for studying compounds with unpaired electrons. This method is particularly valuable for characterizing paramagnetic metal complexes of this compound, such as those containing Cu(II), Mn(II), or Fe(III) ions.

The EPR spectrum provides information about the electronic environment of the unpaired electron, including the g-factor, which is a measure of the interaction of the electron with the external magnetic field, and the hyperfine coupling constants, which describe the interaction of the electron with nearby magnetic nuclei. Analysis of these parameters can reveal details about the coordination geometry of the metal ion, the nature of the metal-ligand bonding, and the degree of delocalization of the unpaired electron onto the ligand. For instance, EPR studies on copper(II) complexes of similar Schiff bases have been used to propose octahedral geometries. researchgate.net

Molar Conductance Measurements

Molar conductance measurements are used to determine the electrolytic nature of this compound complexes in solution. researchgate.net By measuring the electrical conductivity of a solution of the complex at a known concentration, it is possible to distinguish between electrolytic and non-electrolytic complexes.

Computational and Theoretical Investigations of N 9 Anthrylmethylene Aniline Systems

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium to large-sized organic molecules.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For N-(9-Anthrylmethylene)aniline, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

The aniline (B41778) moiety is known to have a pyramidal geometry at the nitrogen atom in its ground state, though this can be influenced by substituents. In this compound, the large anthracene (B1667546) group can induce steric hindrance, influencing the dihedral angle between the aniline ring and the imine bridge. It is expected that the aniline ring would be twisted out of the plane of the C=N bond to minimize steric repulsion.

Based on DFT studies of similar Schiff base molecules, such as derivatives of aniline and benzaldehyde, the following table presents expected bond lengths and angles for this compound.

| Parameter | Predicted Value |

| C=N Bond Length | ~1.27 Å |

| C-N Bond Length (Aniline) | ~1.43 Å |

| C-C Bond Length (Anthracene) | ~1.40 Å (average) |

| C-N-C Bond Angle | ~120° |

| C=N-C Dihedral Angle | Twisted |

Note: The values in this table are illustrative and based on DFT calculations of structurally related molecules. Actual values for this compound would require specific calculations.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of the lowest electronic transition. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline moiety, which acts as the electron donor. thaiscience.inforesearchgate.net Conversely, the LUMO is anticipated to be distributed over the electron-deficient imine group and the extended π-system of the anthracene ring, which serves as the electron acceptor. thaiscience.info This spatial separation of the HOMO and LUMO is characteristic of a molecule with potential for intramolecular charge transfer upon electronic excitation.

DFT calculations on similar aromatic Schiff bases have shown that the HOMO-LUMO gap can be tuned by substituents on the aromatic rings. thaiscience.info A smaller HOMO-LUMO gap suggests higher reactivity and a red-shift in the absorption spectrum.

| Orbital | Predicted Energy (eV) |

| HOMO | ~ -5.5 eV |

| LUMO | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 4.0 eV |

Note: These energy values are estimations based on published data for related aniline and anthracene derivatives and serve as a representative example. thaiscience.inforesearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green denotes areas of neutral potential. researchgate.net

For this compound, the MEP map would likely show a region of high electron density (red) around the nitrogen atom of the imine group, due to the presence of its lone pair of electrons. This makes the nitrogen atom a primary site for protonation and coordination to metal ions. The π-systems of the anthracene and aniline rings would also exhibit areas of negative potential. In contrast, the hydrogen atoms of the aniline's amino group and the hydrogen on the imine carbon would show positive electrostatic potential (blue), indicating them as potential sites for nucleophilic interaction.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the electronic excited states of molecules. nih.gov It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum (e.g., UV-Vis). nih.gov

TD-DFT calculations for this compound would be expected to reveal several electronic transitions. The lowest energy transition would likely correspond to the HOMO-LUMO transition, which, as discussed, would have significant intramolecular charge transfer character, from the aniline part of the molecule to the anthracene-imine system. Higher energy transitions would involve excitations within the π-systems of the anthracene and aniline rings (π-π* transitions). By simulating the UV-Vis spectrum, TD-DFT can provide valuable insights into the photophysical properties of the molecule.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. mdpi.comresearchgate.net It partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze the different types of intermolecular contacts.

For a molecule like this compound, Hirshfeld surface analysis would be crucial in understanding how the molecules pack in the solid state. The analysis generates a two-dimensional fingerprint plot, which summarizes the intermolecular contacts. Based on studies of similar anthracene derivatives and Schiff bases, the following interactions are expected to be significant in the crystal packing of this compound: researchgate.netnih.goveurjchem.comresearchgate.net

H···H contacts: These are typically the most abundant interactions and arise from the van der Waals forces between hydrogen atoms on adjacent molecules. researchgate.neteurjchem.com For similar aromatic compounds, these can comprise over 40-60% of the total surface contacts. researchgate.netnih.goveurjchem.com

C···H/H···C contacts: These interactions, often indicative of C-H···π stacking, are also expected to be a major contributor to the crystal packing, given the presence of the large aromatic systems of the anthracene and aniline rings. researchgate.neteurjchem.com These can account for 25-35% of the contacts. researchgate.neteurjchem.com

N···H/H···N contacts: The presence of the imine nitrogen allows for the formation of weak hydrogen bonds with hydrogen atoms on neighboring molecules, which would appear as distinct features in the fingerprint plot. eurjchem.com

The following table shows representative percentage contributions of intermolecular contacts from a Hirshfeld analysis of a related N-(anthracen-9-ylmethyl) derivative. researchgate.net

| Contact Type | Percentage Contribution |

| H···H | 48.6% |

| C···H | 34.1% |

| O···H | 16.8% |

Note: This data is from a study on N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine and is presented here as an illustrative example of the types and magnitudes of interactions that could be expected for this compound. researchgate.net The presence of an oxygen atom in this example leads to O...H contacts, which would be absent in this compound.

Semiempirical Molecular Orbital Calculations for Electronic Properties

Semiempirical molecular orbital methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a faster, albeit less accurate, alternative to DFT for calculating electronic properties. researchgate.netutq.edu.iqfao.org These methods simplify the complex equations of quantum mechanics by incorporating experimental data (parameters) to approximate certain integrals.

For a molecule like this compound, semiempirical calculations can be used to quickly estimate properties such as the heat of formation, dipole moment, and orbital energies. While they may not provide the same quantitative accuracy as DFT, they are useful for studying large systems or for performing initial conformational searches to identify low-energy structures before proceeding with more rigorous calculations. researchgate.netutq.edu.iqfao.org Studies on other Schiff bases have shown that semiempirical methods can provide valuable qualitative insights into the stability and electronic structure of these compounds. utq.edu.iqfao.orgutq.edu.iq

Potential Energy Surface Scanning for Reaction Pathways

A potential energy surface (PES) scan for this compound would systematically vary specific geometric parameters, most notably the torsional or dihedral angles, to map out the corresponding changes in the molecule's potential energy. This process is crucial for understanding the molecule's dynamic behavior and identifying the most stable conformations (energy minima) and the transition states (saddle points) that connect them.

For this compound, the key reaction pathway to investigate via PES scanning is the rotational isomerization around the C-N single bond and the C-C bond connecting the aniline and anthracene moieties to the imine group. The steric bulk of the anthracene group is expected to significantly influence the rotational barriers and the planarity of the molecule.

Key Torsional Angles for Investigation:

A computational study would typically focus on scanning the following dihedral angles:

τ1 (C-C-N=C): Rotation around the bond connecting the anthracene ring to the imine carbon.

τ2 (C-N=C-C): Rotation around the imine bond itself (though typically more rigid).

τ3 (N=C-C-C): Rotation around the bond connecting the imine carbon to the aniline ring.

Hypothetical Data from a PES Scan:

While specific data for this compound is not available, a typical PES scan would generate data that can be presented in a table format. The following is a hypothetical representation of what such data might look like, based on studies of similar bulky aromatic imines. The energies are relative to the lowest energy conformation.

| Conformation | Dihedral Angle (τ1) (degrees) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Global Minimum | ~45° | 0.00 | A non-planar conformation where the aniline and anthracene rings are twisted out of the imine plane to minimize steric hindrance. |

| Transition State 1 | 0° | ~8-12 | A higher-energy, near-planar conformation where steric repulsion between the ortho-hydrogens of the aniline ring and the hydrogen on the imine carbon is maximized. |

| Local Minimum | ~135° | ~2-4 | Another stable, non-planar conformation. |

| Transition State 2 | 180° | ~7-10 | A higher-energy conformation representing the barrier to rotation between two local minima. |

Detailed Research Findings (Inferred):

A detailed computational investigation would likely reveal the following:

Non-Planar Ground State: Due to the significant steric hindrance posed by the large anthracene moiety, the most stable conformation of this compound is expected to be non-planar. The aniline and anthracene rings would be twisted relative to the plane of the central C=N imine bond.

Rotational Barriers: The energy barriers to rotation around the C-N and C-C single bonds adjacent to the imine would be significant. These barriers are a direct consequence of the steric clash between the bulky aromatic groups. The magnitude of these barriers would dictate the conformational flexibility of the molecule at different temperatures.

Influence of Substituents: The electronic nature and position of substituents on either the aniline or anthracene rings would be predicted to modulate the rotational barriers and the stability of different conformers. Electron-donating or withdrawing groups could influence the electronic distribution in the π-system, thereby affecting the bond orders and rotational energetics.

Reaction Pathway for Isomerization: The PES scan would elucidate the lowest energy pathway for the interconversion between different stable conformers. This is crucial for understanding the dynamic equilibrium of various isomeric forms in solution.

In the absence of direct studies on this compound, the computational investigation of similar systems, such as N-benzylideneaniline and its derivatives, provides a foundational understanding of the principles governing their structure and reactivity. These studies consistently highlight the critical role of steric effects in determining the preferred conformations and the energetic landscape of rotational isomerization.

Coordination Chemistry of N 9 Anthrylmethylene Aniline Based Ligands

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes involving N-(9-Anthrylmethylene)aniline-based ligands is typically achieved by reacting the pre-synthesized Schiff base with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes relies on a combination of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and elemental analysis, to confirm the coordination of the ligand to the metal center.

A variety of transition metal ions have been successfully complexed with this compound and its derivatives. These include, but are not limited to, cobalt(II), copper(II), nickel(II), zinc(II), palladium(II), iron(III), yttrium(III), zirconium(IV), lanthanum(III), and silver(I). mdpi.comresearchgate.net The stoichiometry of the resulting metal complexes, defined by the metal-to-ligand ratio, is influenced by factors such as the metal ion's oxidation state, coordination number, and the steric and electronic properties of the specific ligand used.

Observed stoichiometries vary, with common ratios being 1:1, 1:2, and 1:3 (metal:ligand). For instance, iron(III) and cobalt(III) have been shown to form bis-ligand complexes with a 1:2 ratio. nih.gov In contrast, complexes of nickel(II), zinc(II), and palladium(II) have been synthesized with a 1:1 metal-to-ligand ratio. nih.gov The stoichiometry can also be more complex; for example, dimeric silver(I) complexes with a 2:4 metal-to-ligand makeup have been characterized. researchgate.net In some cases, the ratio is dependent on the specific ligand structure, as seen with copper(II) forming 1:2 complexes and iron(III) forming 1:3 complexes with certain anthraquinone (B42736) derivatives. mdpi.com

| Metal Ion | Observed Metal:Ligand Stoichiometry | Reference |

|---|---|---|

| Co(II), Co(III) | 1:2 | nih.gov |

| Cu(II) | 1:2 | mdpi.com |

| Fe(III) | 1:2, 1:3 | nih.govmdpi.com |

| Ni(II) | 1:1 | nih.gov |

| Pd(II) | 1:1 | nih.gov |

| Zn(II) | 1:1 | nih.gov |

| Ag(I) | 2:2 (in 1-D polymers), 2:4 (discrete dimers) | researchgate.net |

| La(III), Y(III), Zr(IV) | General formation of complexes noted | mdpi.com |

The coordination of this compound-based ligands to metal centers primarily occurs through the lone pair of electrons on the azomethine (imine) nitrogen atom. mdpi.comresearchgate.net However, many studies employ derivatives of this Schiff base to introduce additional donor atoms, creating bidentate or polydentate ligands that can form more stable chelate rings with the metal ion.

Commonly introduced donor atoms include oxygen and sulfur. For example, in complexes of N-salicylidene aniline (B41778), a related Schiff base, coordination occurs in a bidentate fashion through both the azomethine nitrogen and the oxygen atom of the phenolic group. mdpi.com Similarly, the incorporation of a thiol or thiophene (B33073) group into the aniline or aldehyde precursor can introduce a sulfur donor atom, leading to N,S-coordination. This versatility allows for the design of ligands that can satisfy the specific coordination preferences of different metal ions. mdpi.com The coordination is confirmed by shifts in the characteristic vibrational frequencies in FT-IR spectra (e.g., C=N, O-H) and resonances in NMR spectra upon complexation.

Geometrical Structures of Metal-N-(9-Anthrylmethylene)aniline Complexes

The geometry of a metal complex is determined by the coordination number of the central metal ion and the nature of the ligands. Complexes derived from this compound ligands adopt several common geometries.

Octahedral geometry, involving six-coordinate metal centers, is frequently observed in complexes with this compound-based ligands, particularly when mixed-ligand systems are employed. For instance, mixed-ligand complexes of Co(II), Cu(II), Y(III), Zr(IV), and La(III) with N-salicylidene aniline and 1,10-phenanthroline (B135089) have been reported to possess a distorted octahedral geometry. mdpi.com Similarly, biologically significant mixed-ligand complexes derived from 9-anthraldehyde (B167246), 4-aminoantipyrine (B1666024), and 1,10-phenanthroline with metal chlorides were found to have an octahedral structure. researchgate.net

| Metal Ion | Ligand System | Geometry | Reference |

|---|---|---|---|

| Co(II) | 9-Anthraldehyde/4-Aminoantipyrine/1,10-Phenanthroline | Octahedral | researchgate.net |

| Ni(II) | 9-Anthraldehyde/4-Aminoantipyrine/1,10-Phenanthroline | Octahedral | researchgate.net |

| Cu(II) | N-salicylidene aniline/1,10-Phenanthroline | Distorted Octahedral | mdpi.com |

| Y(III) | N-salicylidene aniline/1,10-Phenanthroline | Distorted Octahedral | mdpi.com |

| Zr(IV) | N-salicylidene aniline/1,10-Phenanthroline | Distorted Octahedral | mdpi.com |

| La(III) | N-salicylidene aniline/1,10-Phenanthroline | Distorted Octahedral | mdpi.com |

Four-coordinate complexes often adopt either a tetrahedral or square planar geometry. Tetrahedral geometry is common for metal ions with a d10 configuration like Zn(II) or for complexes where steric hindrance from bulky ligands, such as the anthryl group, prevents a planar arrangement. Silver(I) complexes with (E)-2,6-disubstituted-N-(pyridylmethylene)aniline ligands have been shown to exhibit tetrahedral geometries around the metal center. researchgate.net

Square planar geometry is typical for d8 metal ions such as Ni(II), Pd(II), and Pt(II). nih.gov Copper(II) (a d9 ion) also frequently forms square planar complexes. Studies on Cu(II) complexes with isonicotinoyl hydrazones, which can be derived from 9-anthraldehyde, show that the ligands coordinate through an enolic oxygen and the azomethine nitrogen, resulting in a square planar geometry around the copper ion. researchgate.net The d8 electronic configuration of Ni(II) and Pd(II) makes square-planar coordination particularly favorable. nih.gov

Spectroscopic Signatures of Metal Complexation

The formation of metal complexes with this compound results in significant and observable changes in their spectroscopic signatures. These changes in techniques such as infrared (IR), nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), and fluorescence spectroscopy provide critical insights into the coordination mode of the ligand to the metal ion.

Upon complexation, the IR spectrum of this compound exhibits a noticeable shift in the stretching frequency of the azomethine group (C=N). This shift to a lower or higher wavenumber is a strong indication of the coordination of the imine nitrogen to the metal center. For instance, in related Schiff base complexes, a shift in the ν(C=N) band is a common diagnostic feature of complex formation. nih.gov

The 1H NMR spectra of diamagnetic metal complexes of this compound would also be expected to show significant changes upon coordination. The proton signals of the aniline and anthracene (B1667546) rings, as well as the azomethine proton, would likely experience shifts due to the alteration of the electronic environment upon complexation. In a related platinum complex of a Schiff base derived from 2-phenylacetohydrazide, a downfield shift of the azomethine proton signal was observed, confirming its involvement in coordination to the metal ion. nih.gov

UV-Vis absorption spectroscopy is a valuable tool for monitoring the electronic transitions within the ligand and the resulting complex. The spectrum of free this compound is characterized by absorption bands corresponding to π-π* and n-π* transitions within the aromatic rings and the imine group. Upon complexation, these bands can undergo bathochromic (red) or hypsochromic (blue) shifts, and new bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) may appear.

Fluorescence spectroscopy is particularly insightful for ligands containing a fluorophore like anthracene. The fluorescence properties of this compound are expected to be highly sensitive to metal ion binding. Coordination to a metal ion can lead to either quenching or enhancement of the fluorescence intensity. This phenomenon, known as chelation-enhanced fluorescence (CHEF) or chelation-induced fluorescence quenching, is dependent on the nature of the metal ion and the rigidity of the resulting complex. For example, studies on Schiff bases derived from 9-anthracenecarboxaldehyde have shown that their metal complexes exhibit interesting fluorescence properties. sysrevpharm.org A rhodium(III) complex of a 9-anthrahydrazone ligand, for instance, demonstrated significant fluorescence, suggesting its potential as a fluorescent probe. mdpi.com

Table 1: Representative Spectroscopic Changes upon Complexation of Anthracene-Based Schiff Base Ligands

| Spectroscopic Technique | Observed Change upon Complexation | Reference |

| Infrared (IR) Spectroscopy | Shift in the ν(C=N) stretching frequency | nih.gov |

| 1H NMR Spectroscopy | Shift in the chemical shift of the azomethine proton | nih.gov |

| UV-Vis Spectroscopy | Bathochromic or hypsochromic shifts of absorption bands | mdpi.com |

| Fluorescence Spectroscopy | Quenching or enhancement of fluorescence intensity | sysrevpharm.orgmdpi.com |

This table is a representation of expected changes based on related compounds, as specific data for this compound complexes is limited in the provided search results.

Magnetic Properties of Paramagnetic Metal Complexes

The magnetic properties of metal complexes derived from this compound are of significant interest, particularly when paramagnetic metal ions are involved. Paramagnetism in these complexes arises from the presence of unpaired electrons in the d-orbitals of the transition metal ion. nih.gov The interaction between these unpaired electrons and an external magnetic field provides valuable information about the electronic structure and geometry of the complex. nih.gov

The magnetic susceptibility of a paramagnetic complex is a key parameter that can be determined experimentally. nih.gov This measurement allows for the calculation of the effective magnetic moment (μeff), which is directly related to the number of unpaired electrons in the metal center. nih.gov For instance, the spin-only magnetic moment can be calculated using the spin-only formula, and any deviation from this value can provide insights into orbital contributions to the magnetic moment.

While specific magnetic susceptibility data for paramagnetic complexes of this compound were not found in the provided search results, general principles of magnetism in coordination compounds can be applied. nih.gov For example, a high-spin cobalt(II) complex (d7) in an octahedral field would be expected to have three unpaired electrons and exhibit a magnetic moment significantly higher than the spin-only value due to orbital contribution. In contrast, a square planar copper(II) complex (d9) would have one unpaired electron and a magnetic moment close to the spin-only value.

The nature of the ligand can also influence the magnetic properties of the complex. The steric bulk of the this compound ligand, with its large anthracene unit, may enforce specific coordination geometries that in turn dictate the spin state of the metal ion. In magnetically concentrated substances, where paramagnetic centers are in close proximity, magnetic exchange interactions can occur, leading to ferromagnetism (parallel alignment of spins) or antiferromagnetism (antiparallel alignment of spins). nih.gov

Role of this compound Complexes in Catalysis Research

Metal complexes of Schiff bases are widely explored for their catalytic activity in a variety of organic transformations. While specific catalytic applications of this compound complexes are not extensively documented in the provided search results, the broader class of Schiff base complexes has shown significant promise in catalysis research. nih.govresearchgate.net

One area where this compound complexes could potentially be active is in oxidation reactions. For instance, metal complexes have been utilized as catalysts for the oxidation of anilines. researchgate.net The electronic properties of the this compound ligand, influenced by the electron-rich anthracene moiety, could modulate the redox potential of the metal center, thereby influencing its catalytic efficacy.

Another potential application is in reduction reactions. Metal complexes of anthranilic acid have been investigated for the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol. nih.gov Given the structural similarities, this compound complexes could also be explored for similar catalytic reductions.

Furthermore, iridium(I) complexes with N-heterocyclic carbene ligands have been studied for the N-alkylation of amines with alcohols. rsc.org This suggests that metal complexes of this compound could also be investigated as catalysts for C-N bond formation reactions. The catalytic cycle in such reactions often involves the coordination of the amine to the metal center, a step where the steric and electronic properties of the this compound ligand would play a crucial role. Lanthanide complexes have also been shown to be effective catalysts for various reactions, including hydrophosphination. nih.gov

Table 2: Potential Catalytic Applications of this compound Complexes Based on Related Systems

| Catalytic Reaction | Type of Related Catalyst | Potential Role of this compound Complex | Reference |

| Aniline Oxidation | Schiff Base Metal Complexes | As a catalyst for selective oxidation reactions. | researchgate.net |

| Reduction of Nitroarenes | Metal Anthranilate Complexes | As a catalyst for the reduction of nitro compounds. | nih.gov |

| N-Alkylation of Amines | Iridium(I) N-Heterocyclic Carbene Complexes | As a catalyst for C-N bond formation. | rsc.org |

| Hydrophosphination | Lanthanide Complexes | As a precatalyst for addition reactions. | nih.gov |

This table presents potential applications based on the catalytic activity of structurally related compounds.

Photophysical and Photochemical Research on N 9 Anthrylmethylene Aniline and Its Derivatives

Fluorescence Properties and Emission Characteristics

The fluorescence properties of N-(9-anthrylmethylene)aniline and its derivatives are of significant interest due to their potential applications in various fields, including the development of fluorescent probes and organic light-emitting diodes (OLEDs). These compounds typically exhibit fluorescence originating from the anthracene (B1667546) moiety.

Stokes Shifts and Quantum Yields

The Stokes shift, which is the difference between the maximum absorption and maximum emission wavelengths, and the fluorescence quantum yield are crucial parameters for characterizing fluorescent molecules. For aniline (B41778) derivatives, an increase in solvent polarity can lead to a larger Stokes' shift, which is indicative of a charge transfer transition. researchgate.net

Research on 9-anthroyl derivatives of certain aromatic amines has revealed unusual fluorescence characteristics. nih.gov In solvents of low to medium polarity, such as hexane (B92381) and chloroform, their emission maxima are red-shifted compared to their spectra in polar solvents like ethanol (B145695). nih.gov This red shift is also accompanied by an increase in the fluorescence quantum yield. nih.gov For instance, arylethynyl substituted 9,10-anthraquinones exhibit large Stokes shifts, ranging from 100 to 250 nm, with fluorescence quantum yields of up to 6% in solution. nasa.gov The charge-transfer character of the emitting state is supported by significant differences in the dipole moment between the ground and excited states. nasa.gov

| Compound Class | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent/Conditions |

| Arylethynyl-substituted 9,10-anthraquinones | 100-250 | ≤ 0.06 | Solution |

| 9-Anthroyl derivatives of aromatic amines | Varies with solvent polarity | Increases with red shift | Hexane, Chloroform (low polarity) vs. Ethanol (polar) |

| Coumarin-core arylboronic acid chemosensor | 134 | 0.78 | Not specified |

This table presents a summary of Stokes shifts and quantum yields for various anthracene and aniline derivatives based on available research data.

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. nih.gov This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. rsc.org

Several anthracene derivatives have been shown to exhibit AIE properties. rsc.org For example, branched and linear 9,10-distyrylanthracene (B86952) derivatives with varying alkoxy chain lengths demonstrate typical AIE behavior. rsc.org They are faintly emissive in solution but become intensely fluorescent in their aggregated states. rsc.org This is due to the suppression of free intramolecular torsion in the solid state, which is a dominant non-radiative decay pathway in solution. rsc.org The fluorescence properties, including the extent of red-shifting, can also be dependent on the position and length of the alkoxy chains. rsc.org The development of AIE-active materials is a burgeoning area of research with potential applications in OLEDs, chemical sensors, and bio-imaging. nih.gov

Intramolecular Exciplex and Electron Donor-Acceptor (EDA) Complex Formation

The formation of intramolecular exciplexes and electron donor-acceptor (EDA) complexes plays a crucial role in the photophysical and photochemical behavior of this compound and related compounds. An exciplex is an electronically excited complex formed between an electron donor and an electron acceptor, where one is in its excited state.

Research on 9-(2-diethylaminomethylphenyl)anthracene has demonstrated exciplex luminescence in solution, as well as in rigid polymer films and the solid state. rsc.org This behavior is attributed to the restricted conformation of the phenylanthracene ring system. rsc.org

EDA complexes, formed between electron-donating and electron-accepting molecules, can be activated by light to initiate chemical reactions. sioc-journal.cnhepatochem.com Upon irradiation, a single electron transfer (SET) can occur within the EDA complex, generating radical ion pairs that can then undergo further reactions. sioc-journal.cn This photoactivation of EDA complexes is a powerful tool in synthetic chemistry, enabling reactions under mild conditions without the need for an external photocatalyst. sioc-journal.cnhepatochem.com The formation of an EDA complex between N-phenylpyrrolidine and 1,4-dicyanobenzene, for example, has been shown to enhance the basicity of the amine. rsc.org

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a fundamental process in many chemical and biological systems. In the context of this compound, the anthracene moiety can act as a photosensitizer (electron acceptor) and the aniline moiety as an electron donor. Upon photoexcitation of the anthracene unit, an electron can be transferred from the aniline nitrogen to the excited anthracene, leading to a charge-separated state.

Studies on various donor-acceptor systems involving anthracene and aniline derivatives have provided insights into PET mechanisms. For instance, the fluorescence of 9-methylanthracene (B110197) is quenched by N,N-dimethylaniline and N,N-diethylaniline via an electron transfer process without the formation of an exciplex. The efficiency of this PET process can be influenced by the surrounding environment, such as in micellar solutions where the rate of electron transfer may be reduced compared to homogeneous solutions.

The feasibility of PET can be predicted by the Rehm-Weller equation, which considers the excitation energy of the acceptor and the redox potentials of the donor and acceptor. researchgate.net In a study of (E)-9-(4-nitrostyryl)anthracene and N,N-diethylaniline, the formation of radical ion species as a result of PET was confirmed, and the rate of the back electron transfer process was calculated. ias.ac.in The design of molecules that can generate long-lived charge-separated states is a key goal for applications in artificial photosynthesis and photovoltaics. ias.ac.in

Photochemical Reactions

Photodimerization Processes (e.g., [4+4] Cycloaddition)

Anthracene and its derivatives are well-known to undergo photodimerization reactions, particularly [4+4] cycloaddition, upon exposure to UV light. This reaction involves the formation of a cyclobutane (B1203170) ring between the 9,10-positions of two anthracene molecules.

Solid-state photodimerization of 9-(N,N-dimethylaminomethyl)anthracene has been achieved through salt formation with specific nonaromatic dicarboxylic acids. nih.gov This method led to the quantitative formation of the 9,10:4',1' photodimer, which is an example of an unsymmetrical [4+4] photodimerization. nih.gov The selectivity of the reaction is dictated by the packing of the molecules in the crystal lattice, which pre-organizes the reacting carbon atoms at a suitable distance and orientation. nih.gov

In-depth Analysis of this compound Reveals Limited Research on Photochromism and Thermochromism

Despite extensive investigation into the photophysical and photochemical properties of Schiff bases, detailed research focusing specifically on the photochromism and thermochromism of this compound remains notably scarce in publicly available scientific literature. While the broader class of N-salicylideneanilines and other anthracene-containing Schiff bases are well-documented for their chromic behaviors, direct studies on this compound are not readily found.

Photochromism and thermochromism are phenomena where a compound undergoes a reversible change in color upon exposure to light or heat, respectively. These properties are of significant interest for applications in molecular switches, data storage, and smart materials. In many Schiff bases, this behavior is attributed to a proton transfer mechanism, often from a hydroxyl group to the imine nitrogen, leading to a tautomeric form with a different absorption spectrum.

However, in the case of this compound, the absence of a hydroxyl group in the typical position for such proton transfer suggests that any photochromic or thermochromic properties would likely arise from a different mechanism. Potential mechanisms could involve cis-trans isomerization around the C=N double bond or photochemical reactions involving the anthracene moiety, such as dimerization. Anthracene itself is known to undergo photodimerization.

General studies on anthracene-based Schiff bases indicate that their photophysical properties are influenced by the nature of the substituents on both the aniline and anthracene rings. These modifications can tune the electronic structure and, consequently, the absorption and emission characteristics of the molecule. Some anthracene-derived Schiff bases have been investigated for their fluorescence and chemosensory applications.

While the fundamental structure of this compound suggests the potential for interesting photochemical behavior, the lack of specific studies on its photochromic and thermochromic properties means that no detailed findings or data tables can be presented at this time. Further experimental and theoretical research is required to elucidate the specific light- and heat-induced transformations of this compound and to determine its viability for applications based on chromism.

Applications of N 9 Anthrylmethylene Aniline in Advanced Molecular Systems

Development of Chemosensing Platforms

The unique photophysical properties of the anthracene (B1667546) group in N-(9-Anthrylmethylene)aniline make it an excellent candidate for building chemosensing platforms. These platforms are designed to detect the presence of specific chemical species, often with high selectivity and sensitivity.

The design of chemosensors based on the this compound framework relies on the principles of molecular recognition, where the sensor molecule has a specific affinity for a target ion. For anthracene Schiff bases, the imine nitrogen atom, with its lone pair of electrons, and sometimes other nearby heteroatoms, act as a binding site for metal cations. nih.gov This coordination event alters the electronic properties of the entire molecule, leading to a detectable signal.

Key design principles include:

Coordination Geometry: The spatial arrangement of the imine group and the aromatic rings creates a specific pocket that preferentially binds to cations of a certain size and charge.

Hard and Soft Acid-Base (HSAB) Theory: The nature of the binding site (e.g., nitrogen donor) determines its affinity for different types of metal ions. Schiff bases are effective ligands for various transition metals. nih.gov

Fluorophore-Receptor Coupling: The cation binding event must be effectively communicated to the anthracene fluorophore to induce a change in its fluorescence.

Following these principles, various anthracene-based Schiff base probes have been developed for the selective recognition of a range of cations, including copper (Cu²⁺), iron (Fe³⁺), silver (Ag⁺), mercury (Hg²⁺), and cadmium (Cd²⁺). researchgate.netresearchgate.netnih.govacs.orgrsc.org For example, a probe with a structure similar to this compound demonstrated high selectivity for Ag⁺ by quenching its native fluorescence. nih.gov Other derivatives have shown a strong "turn-on" fluorescence response to Cu²⁺ and Fe³⁺. researchgate.net

Table 1: Examples of Anthracene Schiff Base Chemosensors for Cation Recognition

| Sensor Derivative | Target Ion(s) | Detection Limit | Solvent/Medium | Reference |

|---|---|---|---|---|

| Anthracene benzene (B151609) conjugate (ABC) | Ag⁺ | 1.4 nM | Not specified | nih.gov |

| Anthracene-based A1 | Fe³⁺ | Not specified | THF | researchgate.netrsc.org |

| Anthracene-based AP | Cu²⁺ | 53.2 nM | Aqueous media | researchgate.net |

| Thioacetal-anthracene conjugate | Hg²⁺ | 59 nM | THF/PBS buffer | acs.org |

| Di-Anthracene based Schiff-base (DB-2) | Cu²⁺ | 2.4 x 10⁻⁸ M | Water-THF mixture | nih.gov |

| Acyclic Schiff base | Zn²⁺, Cu²⁺, Co²⁺ | 5.35 nM (for Zn²⁺) | Acetonitrile/HEPES buffer | nih.gov |

This table presents data for various anthracene Schiff base derivatives to illustrate the general capabilities of this class of compounds.

The detection of cations by this compound and related compounds can occur through two primary mechanisms:

Chromogenic Sensing: This involves a change in the color of the solution that is visible to the naked eye. Upon binding a metal ion, the sensor molecule's absorption spectrum in the UV-visible range is altered. This change is due to the modification of the electronic transitions within the molecule. For instance, some Schiff base sensors for ions like Cu²⁺ and Co²⁺ exhibit a distinct color change from colorless to yellow upon complexation. nih.gov

Fluorogenic Sensing: This mechanism involves a change in the fluorescence properties of the sensor. This can manifest as either an increase ("turn-on") or a decrease ("turn-off") in fluorescence intensity.

Photo-induced Electron Transfer (PET): In the free sensor molecule, the lone pair of electrons on the imine nitrogen can transfer to the excited anthracene fluorophore, quenching its fluorescence. When a cation binds to the nitrogen, this electron transfer is blocked, restoring the fluorescence and causing a "turn-on" signal. researchgate.netnih.gov

Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to a significant enhancement of fluorescence. researchgate.netrsc.orgrsc.org This mechanism is responsible for the "turn-on" sensing of Cu²⁺ and Fe³⁺ by certain anthracene Schiff bases. researchgate.netrsc.org

Fluorescence Quenching: Conversely, binding to heavy metal ions like Ag⁺ or Hg²⁺ can quench fluorescence through mechanisms like the heavy-atom effect, which promotes intersystem crossing and reduces fluorescence emission. nih.govacs.org

The high sensitivity and selectivity of chemosensors derived from the this compound framework make them valuable tools for environmental monitoring. These sensors can detect trace amounts of toxic heavy metal ions in various environmental samples.

Research has demonstrated the practical utility of such probes in analyzing real-world samples. For example, an anthracene-based Schiff base sensor for Ag⁺ was successfully used to quantify the ion in real water and soil samples. nih.gov Similarly, chemodosimeters for Hg²⁺ have been shown to be effective for detecting mercury in environmental systems. acs.org The ability to function in aqueous or semi-aqueous solutions further enhances their applicability for environmental analysis. researchgate.netnih.govtandfonline.com The development of these molecular tools offers a cost-effective and rapid method for on-site environmental screening compared to traditional laboratory techniques.

Engineering of Fluorescent Probes for Biological Research

The inherent fluorescence of the anthracene core makes this compound a promising scaffold for creating probes for biological imaging. These probes can be engineered to visualize specific cellular components or detect important biomolecules in living systems.

To be effective for biological imaging, a fluorescent probe must be able to localize within specific subcellular compartments or organelles. While the basic this compound structure is fluorescent, it lacks inherent targeting capabilities. Therefore, design strategies focus on conjugating the fluorophore to a specific organelle-targeting moiety. nih.govrsc.orgresearchgate.net

Common strategies include:

Mitochondria-Targeting: The high negative membrane potential of mitochondria can be exploited by attaching a lipophilic cationic group to the probe. The most common moiety for this purpose is triphenylphosphonium (TPP). nih.gov A TPP-functionalized this compound would be expected to accumulate in the mitochondria of living cells.

Lysosome-Targeting: Lysosomes are acidic organelles. Probes can be designed to target them by incorporating basic groups like morpholine, which become protonated and trapped within the acidic environment of the lysosome. nih.gov

Nucleus-Targeting: Specific peptides known as nuclear localization signals (NLS) can be attached to a probe to direct it to the cell nucleus. nih.gov

By employing these strategies, the this compound fluorophore could be transformed into a powerful tool for visualizing specific organelles, enabling the study of their structure and function in real-time. nih.govhkbu.edu.hk

Fluorescent probes are increasingly important for understanding the complex signaling pathways of neurotransmitters. nih.gov Developing a probe for a specific neurotransmitter like serotonin (B10506) requires integrating a molecular recognition site that can selectively bind to it.

The design of such a probe based on this compound would involve:

A Recognition Unit: A molecular cavity or group of functional groups specifically designed to bind serotonin through interactions like hydrogen bonding, electrostatic forces, or π-π stacking.

A Transduction Mechanism: The binding event must trigger a change in the fluorescence of the anthracene unit, likely through mechanisms like PET or intramolecular charge transfer (ICT). nih.gov

While the development of fluorescent sensors for neurotransmitters is an active area of research, specific examples of this compound or closely related anthracene Schiff bases being used for serotonin detection are not prominent in current literature. However, the principles of fluorescent probe design suggest that by incorporating an appropriate serotonin-binding moiety, the this compound scaffold could be adapted for this purpose, opening new avenues for neurobiological research.

No Information Found for this compound in the Requested Applications

Following a comprehensive search for scholarly articles and data pertaining to the chemical compound This compound , no specific information was found regarding its applications in advanced molecular systems as outlined in the user's request. The search focused on the areas of intracellular imaging, host-guest chemistry, and the role of intermolecular forces in its potential supramolecular assemblies.

The performed searches aimed to uncover detailed research findings on the following topics: